Somatostatin-28 (1-14)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

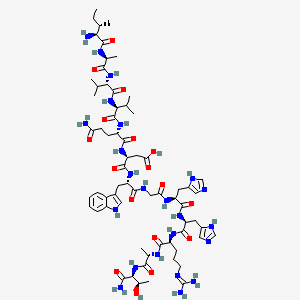

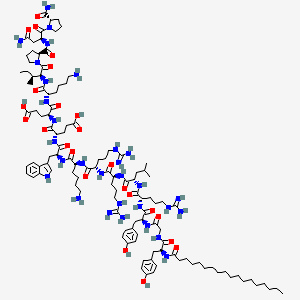

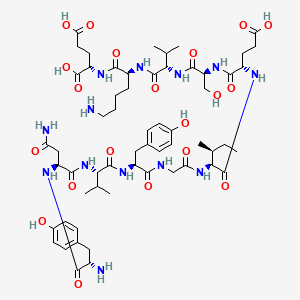

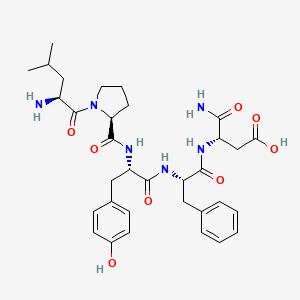

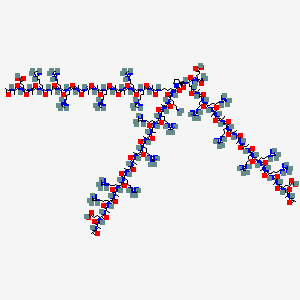

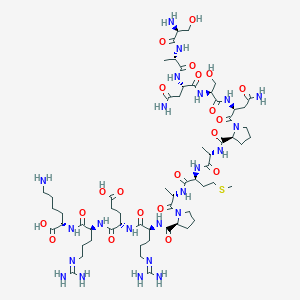

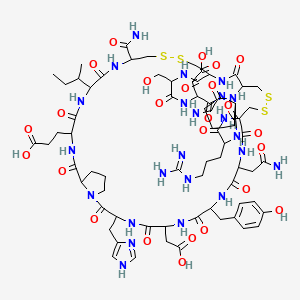

Somatostatin-28 (1-14) is a fragment of the neuropeptide somatostatin-28 . It plays an important role in regulating the metabolism of other hormones such as growth hormone, insulin, IGF-1 (insulin-like growth factor 1), glucagon, glucagon-like peptide, and gastrin . It is monitored in brain tissue to track processing of somatostatin .

Molecular Structure Analysis

The molecular structure of Somatostatin-28 (1-14) is complex and involves a variety of biological processes. It is known that somatostatin originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 .Applications De Recherche Scientifique

Tissue Specific Receptor Binding

Somatostatin-28 (S-28) exhibits distinct tissue specificities, binding with higher affinity to pituitary S-14 receptors compared to the central nervous system. This suggests that S-28, without significant conversion to Somatostatin-14 (S-14), directly acts as a true S-14 receptor agonist but with distinct tissue specificities (Srikant & Patel, 1981).

Posttranslational Processing

Somatostatins, including S-28, are cleaved posttranslationally from a common precursor, pre-prosomatostatin. The processing of pre-prosomatostatin to somatostatin-14 and somatostatin-28 is tissue-specific, as demonstrated in studies involving transgenic mice (Low et al., 1985).

Neuroendocrine Functions

S-28 is involved in regulating various endocrine and gastrointestinal functions, with differences in specific effects compared to somatostatin-14. It is a pharmacological inhibitor with distinct properties (Lucey, 1986).

Molecular Cloning and Expression Patterns

A study on the molecular and functional characterization of a somatostatin-28 receptor (SSR-28) cloned from a rat brain cDNA library revealed distinct expression patterns compared to the somatostatin-14 receptor, indicating different roles in the brain (Meyerhof et al., 1992).

Impact on Neuroendocrine Tumors

Somatostatin, including its variants like S-28, plays a crucial role in neuroendocrine tumor imaging due to the abundance of somatostatin receptors in these tumors. This has led to the successful scintigraphic imaging of neuroendocrine tumors with radiolabeled somatostatin congeners (Olsen et al., 1995).

Albumin Fusion and Bioactivity

Research on fusion proteins involving somatostatin-28 showed that increasing the number of small protein copies fused to albumin may not be a suitable method for improving protein bioactivity, highlighting the complexity of manipulating somatostatin-28 for therapeutic applications (Ding et al., 2014).

Distribution in Gastrointestinal-Pancreatic Cells

Studies indicate that somatostatin-28 is the terminal peptide processed from prosomatostatin in intestinal mucosal cells, suggesting distinct roles of somatostatin-28 and somatostatin-14 in different cells of the pancreas and gastrointestinal tract (Francis et al., 1990).

Regulation of Insulin Secretion

Somatostatin-28 is implicated in the regulation of insulin secretion, potentially serving as a physiological modulator of nutrient-stimulated insulin release (D’Alessio et al., 1989).

Effects on Neocortical Neurons

Somatostatin-28 and somatostatin-14 induce opposite effects on potassium currents in rat neocortical neurons, suggesting distinct roles as neurotransmitters or neuromodulators (Wang et al., 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of Somatostatin-28 (1-14) research are promising. It has been suggested that somatostatin and its analogs could be used in precision diagnostics and therapy for patients with neuroendocrine neoplasms . Additionally, the differential posttranslational processing of prosomatostatin to generate somatostatin-14 and somatostatin-28 suggests that these peptides may have distinct regulatory roles in physiological settings .

Propriétés

IUPAC Name |

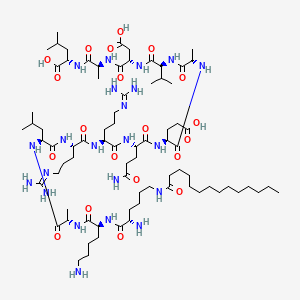

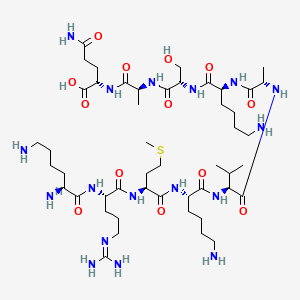

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMRYZBEFKSJLC-FBZPBABGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H105N23O21S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1528.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)